molecular formula C4H7Cl2N3O2S B2657233 2-(Triazol-1-yl)ethanesulfonyl chloride;hydrochloride CAS No. 2247103-45-1

2-(Triazol-1-yl)ethanesulfonyl chloride;hydrochloride

Cat. No.: B2657233
CAS No.: 2247103-45-1
M. Wt: 232.08
InChI Key: XZZWHFLVLWVVGO-UHFFFAOYSA-N
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Description

2-(Triazol-1-yl)ethanesulfonyl chloride;hydrochloride is a chemical compound with the molecular formula C4H6ClN3O2S. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is known for its reactivity and is used in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Triazol-1-yl)ethanesulfonyl chloride;hydrochloride typically involves the reaction of triazole with ethanesulfonyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Triazol-1-yl)ethanesulfonyl chloride;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the reagents used. For example, reacting with amines can produce sulfonamide derivatives, while reactions with alcohols can yield sulfonate esters .

Mechanism of Action

The mechanism of action of 2-(Triazol-1-yl)ethanesulfonyl chloride;hydrochloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic groups in other molecules. This reactivity is exploited in various chemical and biological applications to modify and study different molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Triazol-1-yl)ethanesulfonyl chloride;hydrochloride is unique due to the presence of both the triazole ring and the sulfonyl chloride group. This combination imparts distinct reactivity and makes it a valuable reagent in various chemical and biological applications .

Properties

IUPAC Name

2-(triazol-1-yl)ethanesulfonyl chloride;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN3O2S.ClH/c5-11(9,10)4-3-8-2-1-6-7-8;/h1-2H,3-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZZWHFLVLWVVGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=N1)CCS(=O)(=O)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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